L-Selectin is classified under the selectin family of cell adhesion molecules, which includes E-selectin and P-selectin. These proteins are characterized by their ability to bind specific carbohydrate ligands on the surface of other cells. L-Selectin specifically recognizes sialylated carbohydrates such as sialyl Lewis X, which are often found on glycoproteins expressed on endothelial cells in high endothelial venules .
The synthesis of L-Selectin involves both genetic expression and post-translational modifications. The gene encoding L-Selectin undergoes splicing to produce mature mRNA, which is then translated into a protein product with a molecular weight that varies depending on the cell type—ranging from approximately 65 kDa in lymphocytes to 100 kDa in neutrophils due to differences in glycosylation patterns .
Technical Details:
L-Selectin consists of several distinct structural domains:
The protein's structure allows it to adopt a conformation that facilitates binding to its ligands under physiological shear forces present in blood flow .
Molecular Data:
L-Selectin mediates several biochemical interactions primarily through its binding with specific carbohydrate ligands. The binding process initiates signaling cascades within leukocytes that promote their adhesion and migration.
Key Reactions:
The mechanism by which L-Selectin facilitates leukocyte adhesion involves several steps:
This process is crucial during immune responses where rapid recruitment of leukocytes is necessary .
L-Selectin has significant scientific applications primarily in immunology:
The N-terminal C-Type Lectin Domain (CTLD) is the primary ligand-binding region of L-selectin (CD62L). This domain requires calcium ions (Ca²⁺) to recognize specific carbohydrate structures, most notably sialyl Lewis X (sLex) and sulfated variants like 6-sulfo-sLex, which decorate glycoprotein ligands such as GlyCAM-1, CD34, and MadCAM-1 on endothelial cells [1] [5] [8]. The CTLD contains conserved motifs (e.g., "WND") that determine monosaccharide specificity and facilitate shear-dependent binding kinetics [2] [4]. Under hydrodynamic flow, the CTLD exhibits unique catch-bond behavior: bond lifetime increases with moderate tensile force (0.3–1.0 dyne/cm²), enabling stable leukocyte tethering and rolling. At higher forces, bonds transition to "slip" states, allowing controlled disengagement [5] [8]. Additionally, a positively charged patch on the CTLD binds glycosaminoglycans (GAGs) like heparan sulfate in basolateral endothelial regions, potentially facilitating transmigration [5].
Table 1: Key Structural Domains of L-Selectin
Domain | Key Features | Functional Role |
---|---|---|
C-Type Lectin (CTLD) | Ca²⁺-dependent; "WND" motif; binds sLeˣ/sulfo-sLeˣ; catch-slip bond kinetics | Leukocyte tethering/rolling on endothelium; shear sensing |
EGF-like | Ca²⁺-binding site; stabilizes CTLD conformation; interacts with integrins | Modulates ligand affinity; supports adhesion under flow |
SCR Domains (x2) | Complement control repeats; spacer function | Elevates CTLD above membrane; optimizes ligand access |
Cytoplasmic Tail | 17 amino acids; ERM/α-actinin binding motifs; calmodulin interaction site (RRLKKG) | Signal transduction; cytoskeletal anchoring; regulates shedding |
Adjacent to the CTLD, the Epidermal Growth Factor (EGF)-like domain is critical for maintaining structural integrity and ligand-binding specificity. This domain binds Ca²⁺ via a conserved Asp-Leu/Ile-Asp-Gln-Cys motif, inducing conformational stability essential for selectin function [5] [9]. Mutations disrupting Ca²⁺ binding impair leukocyte rolling in vivo. The EGF domain also acts as an allosteric regulator: its interaction with the CTLD modulates the "open/closed" state of a critical ligand-binding loop (residues 83–89), directly influencing bond lifetime under shear stress [5] [9]. Unlike P-selectin, L-selectin’s EGF domain does not directly mediate ligand binding but is indispensable for optimal CTLD function during adhesion [9].
The short 17-amino-acid cytoplasmic tail (human: K16-R-R-L-K-K-G-Y22) is a signaling hub. Its membrane-proximal RRLKKG motif binds ezrin-radixin-moesin (ERM) proteins, anchoring L-selectin to actin-rich microvilli tips—crucial for initial tethering efficiency [1] [5]. This motif also recruits calmodulin (CaM) upon intracellular Ca²⁺ elevation, displacing ERM proteins and promoting ectodomain shedding by ADAM17 [5] [8]. Phosphorylation of Ser/Thr residues (e.g., S364/S367 in humans) regulates associations with α-actinin and ERM proteins, influencing adhesion strength and signal transduction to kinases like p38 MAPK [1] [5].
The human SELL gene resides at chromosome 1q24.2, spanning ~21 kb with 10 exons. It lies in tandem with SELE (E-selectin) and SELP (P-selectin), indicating evolution from a common primordial gene [1] [3] [10]. This synteny is conserved in mice (chromosome 1), though murine Sell contains only 9 exons [1] [3].
SELL transcription is governed by lineage-specific and activation-dependent factors:
Table 2: Transcription Factors Regulating SELL Expression
Factor | Mechanism | Cell Type | Functional Outcome |
---|---|---|---|
FOXO1 | Binds promoter; constitutive activation | Human T-cells | Sustains naïve T-cell homing to lymph nodes |
Klf2 | Shear-stress inducible; TCR signaling represses | Murine T-cells | Links hemodynamics to lymphocyte trafficking |
Sp1 | Basal promoter activation; complexes with Ets1 | Leukocytes | Augments FOXO1/Klf2 activity |
A human splice variant skips exon 7 (encoding the transmembrane domain), producing a secreted L-selectin (sL-selectin) isoform. This soluble form retains ligand-binding capacity but lacks signaling functions [1] [6]. While most circulating sL-selectin derives from ectodomain shedding, this variant contributes ~2–3% of serum sL-selectin and is elevated in rheumatic diseases (e.g., rheumatoid arthritis, lupus). Activated T-cells show increased variant transcription, suggesting immune-regulation roles [6] [3].
Two murine splice variants (v1/v2) incorporate an extra exon between exons 7 and 8, extending the cytoplasmic tail:
Table 3: L-Selectin Splice Variants
Variant | Structural Change | Functional Impact | Clinical/Disease Context |
---|---|---|---|
Human ΔExon7 | Secreted protein; no TM domain | Competes with membrane L-selectin for ligands | Elevated in rheumatic disease sera |
Murine v1 (30-aa tail) | Extended cytoplasmic tail | Impaired adhesion; altered shedding & signaling | Role in vivo unclear |
Murine v2 (32-aa tail) | Extended cytoplasmic tail + unique C-term | Enhanced p38 MAPK activation | Potential signaling modulation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0